methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 883511-10-2
VCID: VC11903314
InChI: InChI=1S/C20H13Cl2NO5/c1-26-19(24)16-14(13-10(21)6-4-7-11(13)22)15-17(28-18(16)23)9-5-2-3-8-12(9)27-20(15)25/h2-8,14H,23H2,1H3
SMILES: COC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)OC4=CC=CC=C42)N
Molecular Formula: C20H13Cl2NO5
Molecular Weight: 418.2 g/mol

methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

CAS No.: 883511-10-2

Cat. No.: VC11903314

Molecular Formula: C20H13Cl2NO5

Molecular Weight: 418.2 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate - 883511-10-2

Specification

CAS No. 883511-10-2
Molecular Formula C20H13Cl2NO5
Molecular Weight 418.2 g/mol
IUPAC Name methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate
Standard InChI InChI=1S/C20H13Cl2NO5/c1-26-19(24)16-14(13-10(21)6-4-7-11(13)22)15-17(28-18(16)23)9-5-2-3-8-12(9)27-20(15)25/h2-8,14H,23H2,1H3
Standard InChI Key KIQJPUNYOBOHLS-UHFFFAOYSA-N
SMILES COC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)OC4=CC=CC=C42)N
Canonical SMILES COC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)OC4=CC=CC=C42)N

Introduction

Structural Characteristics and Molecular Data

The compound’s structure comprises a pyrano[3,2-c]chromene core, with substituents that contribute to its electronic and steric properties. Key structural features include:

  • Fused bicyclic system: The pyran ring (oxygen-containing six-membered ring) is fused to a chromene moiety (benzopyran derivative), creating a planar, conjugated system that enhances stability and reactivity .

  • 2,6-Dichlorophenyl group: Positioned at the 4th carbon, this electron-withdrawing group influences electronic distribution, potentially enhancing interactions with biological targets.

  • Amino and ester groups: The 2-amino and 3-carboxylate substituents provide sites for hydrogen bonding and chemical modification .

Table 1: Molecular and Structural Data

PropertyValue/Description
Molecular FormulaC20H13Cl2NO5\text{C}_{20}\text{H}_{13}\text{Cl}_2\text{NO}_5
Molecular Weight418.2 g/mol
IUPAC NameMethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate
SMILESCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)OC4=CC=CC=C42)N
InChI KeyKIQJPUNYOBOHLS-UHFFFAOYSA-N
Crystallographic Data (Analogs)Planar pyranochromene core with dihedral angles ~80–85° between aromatic rings

X-ray crystallography of structurally related compounds reveals that the pyranochromene core adopts a nearly planar conformation, with slight deviations (≤0.09 Å) at the sp3sp^3-hybridized C7 atom . The 2,6-dichlorophenyl group forms intramolecular Cl···C contacts (3.11–3.19 Å), contributing to conformational rigidity .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate typically involves multi-step condensation and cyclization reactions. A generalized pathway includes:

  • Condensation: Reaction of 4-hydroxycoumarin derivatives with a 2,6-dichlorobenzaldehyde derivative.

  • Cyclization: Formation of the pyran ring via acid- or base-catalyzed intramolecular cyclization.

  • Esterification: Introduction of the methyl ester group using methanol under acidic conditions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
Condensation2,6-Dichlorobenzaldehyde, ethanol, refluxForm imine intermediate
CyclizationTriethylamine, 80°C, 6hClose pyran ring
EsterificationMethanol, H2SO4, 24hIntroduce methyl ester group

Related pyranochromenes are synthesized via one-pot multicomponent reactions (MCRs) involving aldehydes, malononitrile, and 4-hydroxycoumarin, though yields for dichlorophenyl variants require optimization.

Reactivity and Functionalization

The compound’s reactivity is dominated by:

  • Amino group: Participates in Schiff base formation or acylation reactions.

  • Ester group: Susceptible to hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives.

  • Chlorine atoms: Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification.

ActivityMechanismPotential Target
AntimicrobialMembrane disruption, enzyme inhibitionBacterial cell wall synthesis
AnticancerTopoisomerase inhibition, ROS generationDNA replication machinery
Enzyme InhibitionCompetitive binding to active sitesα-Glucosidase, acetylcholinesterase

Physicochemical Properties and Stability

Key physicochemical properties include:

  • Solubility: Limited aqueous solubility (logP ≈ 3.2), necessitating DMSO or ethanol for in vitro studies.

  • Thermal Stability: Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of related compounds .

  • Hydrogen Bonding: The amino group forms N–H···O/N bonds (2.8–3.1 Å), stabilizing crystal packing .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action via proteomics and metabolomics approaches.

  • Structural Optimization: Modify the ester group to improve bioavailability; replace chlorine with fluorinated groups for enhanced blood-brain barrier penetration.

  • In Vivo Testing: Evaluate toxicity and pharmacokinetics in rodent models.

  • Formulation Development: Explore nanoencapsulation to address solubility limitations.

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